molecular formula C11H10O4 B8396328 5-[3-(Hydroxymethyl)oxiran-2-yl]-2-benzofuran-1(3H)-one

5-[3-(Hydroxymethyl)oxiran-2-yl]-2-benzofuran-1(3H)-one

Cat. No. B8396328
M. Wt: 206.19 g/mol
InChI Key: RMUDMOUFWOCYOT-UHFFFAOYSA-N
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Patent
US08999990B2

Procedure details

A solution of 5-[(1E)-3-hydroxyprop-1-en-1-yl]-2-benzofuran-1(3H)-one (2.0 g, 10.5 mmol) in 50 mL of DCM was cooled to 0° C. and meta-chlorobenzoic acid (2.14 g, 10.53 mmol) in DCM (100 mL) was added dropwise. The temperature of the reaction mixture was then allowed to rise to RT. After 2 hours, the mixture was filtered and the filtrate was partitioned between DCM and water. The organic layer was washed with water (20 mL) and brine (20 mL), dried over Na2SO4, and concentrated in vacuo. The residue was purified with silica gel chromatography (petrol ether/EtOAc=2:1) to give the title product.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.14 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2]/[CH:3]=[CH:4]/[C:5]1[CH:14]=[CH:13][C:8]2[C:9](=[O:12])[O:10][CH2:11][C:7]=2[CH:6]=1.ClC1C=C(C=CC=1)C(O)=[O:20]>C(Cl)Cl>[OH:1][CH2:2][CH:3]1[O:20][CH:4]1[C:5]1[CH:14]=[CH:13][C:8]2[C:9](=[O:12])[O:10][CH2:11][C:7]=2[CH:6]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
OC/C=C/C1=CC2=C(C(OC2)=O)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.14 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to RT
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was partitioned between DCM and water
WASH
Type
WASH
Details
The organic layer was washed with water (20 mL) and brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified with silica gel chromatography (petrol ether/EtOAc=2:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC1C(O1)C1=CC2=C(C(OC2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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